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Compound of Interest

Compound Name: N-Nitrosodiethylamine

Cat. No.: B121230 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary
N-Nitrosodiethylamine (NDEA) is a potent, well-characterized genotoxic carcinogen

belonging to the N-nitrosamine class of compounds. Its widespread presence in the

environment, including in certain foods, tobacco smoke, and as a contaminant in some

pharmaceuticals, necessitates a thorough understanding of its toxicological profile. This

technical guide provides a comprehensive overview of the toxicology of NDEA, with a focus on

its chemical properties, metabolic activation, mechanisms of toxicity, carcinogenicity, and

genotoxicity. Detailed experimental protocols for key toxicological assays and visual

representations of critical pathways are included to support researchers and drug development

professionals in their risk assessment and mitigation efforts.

Chemical and Physical Properties
NDEA is a light-sensitive, volatile, clear yellow oil with an amine or aromatic odor. It is soluble in

water, lipids, and other organic solvents. When heated to decomposition, it emits toxic fumes of

nitrogen oxides.
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Property Value Reference

Chemical Formula C4H10N2O

Molecular Weight 102.14 g/mol

CAS Number 55-18-5

Boiling Point 175-177 °C (351 °F)

Melting Point < 25 °C

Specific Gravity 0.9422 at 20°C/4°C

Vapor Pressure 5.7 mmHg at 25°C (77°F)

Flash Point 63 °C (145 °F)

Water Solubility ≥ 100 mg/mL at 21°C (70°F)

Metabolism and Mechanism of Toxicity
The toxicity of NDEA is intrinsically linked to its metabolic activation, primarily in the liver. This

process is crucial for its carcinogenic and mutagenic effects.

Metabolic Activation
NDEA itself is not the ultimate carcinogen. It requires bioactivation by the cytochrome P450

(CYP) family of enzymes. The principal enzymes involved in the metabolic activation of NDEA

are CYP2E1 and CYP2A6.

The metabolic process begins with the α-hydroxylation of one of the ethyl groups of NDEA.

This enzymatic reaction forms an unstable intermediate, α-hydroxy-N-nitrosodiethylamine.

This intermediate spontaneously decomposes to yield acetaldehyde and a highly reactive

ethyldiazonium ion (CH3CH2N2+).

A minor metabolic pathway involves β-hydroxylation, which results in the formation of a

hydroxyethyldiazonium ion that can lead to hydroxyethylation of DNA.
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Metabolic activation and toxicity pathway of NDEA.
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DNA Adduct Formation
The ethyldiazonium ion is a potent alkylating agent that readily reacts with nucleophilic sites on

DNA bases. This covalent binding forms DNA adducts, which are considered the primary

initiating event in NDEA-induced carcinogenesis. Key pro-mutagenic DNA adducts formed by

NDEA include O4-ethylthymidine and O6-ethylguanine. If these adducts are not repaired by

cellular DNA repair mechanisms before DNA replication, they can lead to mispairing of bases

and result in permanent mutations, such as G:C to A:T transitions.

Oxidative Stress
The metabolism of NDEA also leads to the generation of reactive oxygen species (ROS),

inducing a state of oxidative stress. This imbalance between the production of ROS and the

cell's antioxidant defense capacity can lead to cellular damage. ROS can damage lipids (lipid

peroxidation), proteins, and DNA, further contributing to the cytotoxicity and carcinogenicity of

NDEA. The liver and kidneys are particularly susceptible to NDEA-induced oxidative stress.

Toxicological Data
Acute Toxicity
The acute toxicity of NDEA varies by species and route of administration.

Species Route of Administration LD50 (mg/kg body weight)

Rat Oral 200 - 280

Mouse Oral 200

Rat Intraperitoneal 100 - 200

Carcinogenicity
NDEA is a potent multi-species and multi-organ carcinogen. It has been shown to induce

tumors in various animal models, with the liver being the primary target organ.
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Species/Strain
Route of
Administration

Dosing
Regimen

Primary Target
Organ(s)

Tumor Type

Wistar Rat Intraperitoneal
200 mg/kg

(single dose)
Liver

Hepatocellular

Carcinoma

Syrian Golden

Hamster
Intratracheal

1.5 mg and 7.5

mg (total dose

over 15 weeks)

Respiratory Tract
Papillomas,

Carcinomas

Genotoxicity
NDEA is a well-established genotoxic agent. Its genotoxicity is a direct consequence of its

metabolic activation to a DNA-reactive species.

Assay System Result

Ames Test (Bacterial Reverse

Mutation Assay)

Salmonella typhimurium (with

metabolic activation)
Positive

In vivo Micronucleus Test Rodent bone marrow Positive

In vivo Comet Assay Rodent liver Positive

Transgenic Rodent (TGR)

Mutation Assay
Big Blue® mice liver Positive

Target Organ Toxicity
The primary target organs for NDEA toxicity are the liver and, to a lesser extent, the kidneys.

Hepatotoxicity: NDEA induces severe liver damage, including necrosis, fibrosis, and

cirrhosis, which can progress to hepatocellular carcinoma. The liver's high concentration of

CYP enzymes makes it the principal site of NDEA metabolic activation and subsequent

toxicity.

Nephrotoxicity: The kidneys can also be affected by NDEA, with evidence of oxidative stress

and alterations in kidney function.
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Experimental Protocols
In Vivo Carcinogenicity Bioassay in Rats
This protocol provides a general framework for assessing the carcinogenic potential of NDEA in

a rodent model.
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Workflow for an in vivo carcinogenicity bioassay.
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1. Animal Selection and Acclimatization:

Species: Wistar rats (or other appropriate rodent strain).

Age: 6-8 weeks at the start of the study.

Acclimatization: Animals are housed in a controlled environment for at least one week

prior to the start of the experiment to adapt to laboratory conditions.

2. Group Assignment:

Animals are randomly assigned to different groups (e.g., n=50 per sex per group).

Groups typically include a negative control (no treatment), a vehicle control (e.g., saline),

and at least two to three dose levels of NDEA.

3. NDEA Administration:

Route: Intraperitoneal (i.p.) injection is a common route for NDEA administration in liver

carcinogenesis models.

Dosing Regimen: A single high dose (e.g., 200 mg/kg) or repeated lower doses can be

used to induce tumor formation.

4. Observation Period:

Duration: The observation period is typically long-term, ranging from 18 to 24 months.

Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and

food/water consumption are recorded weekly.

5. Necropsy and Histopathology:

At the end of the study, all animals are euthanized.

A complete necropsy is performed, and all organs, with a particular focus on the liver, are

examined for gross lesions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121230?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissues are collected, fixed in 10% neutral buffered formalin, and processed for

histopathological examination to identify and classify tumors.

6. Data Analysis:

The incidence and multiplicity of tumors in the NDEA-treated groups are compared to the

control groups using appropriate statistical methods.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

1. Materials:

Salmonella typhimurium strains (e.g., TA100, TA1535) which are histidine auxotrophs.

N-Nitrosodiethylamine (test substance).

S9 fraction: A liver homogenate from induced rodents (e.g., hamster or rat) that contains

metabolic enzymes (including CYPs).

Cofactors for the S9 mix (e.g., NADP, glucose-6-phosphate).

Minimal glucose agar plates (deficient in histidine).

2. Procedure:

The tester strains are incubated with various concentrations of NDEA in the presence of

the S9 mix.

A control group without NDEA and a positive control with a known mutagen are also

included.

The mixture is plated on minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

3. Interpretation:
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If NDEA is mutagenic, it will cause a reverse mutation in the Salmonella strains, allowing

them to synthesize their own histidine and grow on the minimal agar plates.

A significant increase in the number of revertant colonies in the NDEA-treated plates

compared to the control plates indicates a positive mutagenic response.

Conclusion
N-Nitrosodiethylamine is a potent genotoxic carcinogen, with its toxicity primarily mediated

through metabolic activation in the liver. The resulting formation of DNA adducts and induction

of oxidative stress are key initiating events in its carcinogenic process. The comprehensive

toxicological data presented in this guide, including quantitative toxicity values and detailed

experimental protocols, provide a valuable resource for researchers, scientists, and drug

development professionals. A thorough understanding of the toxicological profile of NDEA is

essential for conducting accurate risk assessments and implementing strategies to mitigate

human exposure to this hazardous compound.

To cite this document: BenchChem. [N-Nitrosodiethylamine (NDEA): A Comprehensive
Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121230#toxicological-profile-of-n-
nitrosodiethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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